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3-Hexanone, 2-nitro-

Cat. No.: B14418496
CAS No.: 85814-64-8
M. Wt: 145.16 g/mol
InChI Key: MGSTXUYIGWYKFP-UHFFFAOYSA-N
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Description

Contextualization within Nitroalkane Chemistry

The chemistry of α-nitro ketones is fundamentally rooted in the broader field of nitroalkane chemistry. Nitroalkanes are aliphatic compounds containing one or more nitro groups. The strong electron-withdrawing nature of the nitro group renders the α-protons acidic, allowing for easy deprotonation in the presence of a base to form nitronate anions. chembk.com These anions are key nucleophilic intermediates in many carbon-carbon bond-forming reactions.

The synthesis of α-nitro ketones typically begins with a nitroalkane. wikipedia.org The foundational step is often the Henry reaction (or nitroaldol reaction), a classic transformation discovered by Louis Henry in 1895. chemsrc.comnih.gov This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. chemsrc.comsigmaaldrich.comchemsrc.comsigmaaldrich.com Subsequent oxidation of the secondary alcohol functionality in the β-nitro alcohol directly yields the corresponding α-nitro ketone. chemsrc.com This two-step sequence is a primary pathway to access these valuable compounds.

Importance as Synthetic Intermediates

The dual functionality of α-nitro ketones makes them exceptionally useful synthetic intermediates. cas.org They can act as both electrophiles (at the carbonyl carbon) and nucleophiles (at the α-carbon after deprotonation), sometimes in intramolecular reactions to form cyclic structures. nih.gov

These compounds serve as precursors to a wide variety of other molecules. nih.govchemsynthesis.com For instance, the nitro group is a versatile functional handle that can be transformed into other groups; it can be reduced to an amine to form α-amino ketones or vicinal amino alcohols, or converted to a carbonyl group via the Nef reaction. tcichemicals.com Furthermore, the entire nitro group can act as a leaving group in certain reactions. nih.gov

The reactivity of α-nitro ketones has been harnessed in the synthesis of numerous heterocyclic compounds, including:

Pyrazines

Chromans nih.govchemsynthesis.com

Dihydrofurans nih.govchemsynthesis.com

Isoxazoles nih.govchemsynthesis.com

Pyrroles

They can also generate reactive 1,3-dipolar intermediates like nitrile oxides, which are valuable in cycloaddition reactions. nih.govchemsynthesis.com Their utility extends to the synthesis of natural products and pharmacologically important molecules.

Historical Development and Evolution of Research on α-Nitro Ketones

The history of α-nitro ketones is intrinsically linked to the development of fundamental reactions in organic chemistry. The discovery of the Henry reaction in 1895 provided the first general and reliable method to create the β-nitro alcohol precursors necessary for their synthesis. chemsrc.comsigmaaldrich.comchemsrc.com Early work, such as that by Hurd and Nilson, focused on the oxidation of these nitro alcohols using reagents like sodium dichromate.

Over the decades, research has focused on improving the synthesis of α-nitro ketones. Modifications have included the use of various oxidizing agents and catalytic systems to improve yields and simplify procedures. For example, chromate (B82759) oxidation methods have been refined to give high yields with shorter reaction times. Other synthetic strategies have also been developed, such as the direct C-acylation of nitroalkane salts using acylating agents like N-acylbenzotriazoles, which avoids the oxidation step altogether. cdc.gov

More recent research has explored asymmetric syntheses, employing chiral catalysts in the Henry reaction to produce enantiomerically enriched β-nitro alcohols, which can then be converted to chiral α-nitro ketones. chemsrc.com The exploration of organocatalytic and metal-catalyzed domino reactions involving α-nitro ketones continues to be an active area of research, highlighting their sustained importance in modern organic synthesis. nih.govchemsynthesis.com

Properties of 3-Hexanone, 2-nitro-

Detailed experimental data for the physical properties of 3-Hexanone, 2-nitro- are not widely available in the literature. However, spectroscopic data has been reported, which is essential for its identification and characterization.

Table 1: Spectroscopic Data for 3-Hexanone, 2-nitro- Interactive data table. Click on headers to sort.

Property Value Reference
¹H-NMR (300 MHz, CDCl₃) δ (ppm) 0.95 (t, 3H, CH₃); 1.61 (m, 2H, CH₂); 1.75 (d, 3H, CH₃); 2.6 (t, 2H, CH₂); 5.25 (q, 1H, CH) [Source 2, 5]
¹³C-NMR (100 MHz, CDCl₃) δ (ppm) 200.0 (CO); 89.5 (CH); 41.0, 17.0 (CH₂), 13.0 (CH₃) [Source 2, 5]
CAS Number 85814-64-8 [Source 1]
Molecular Formula C₆H₁₁NO₃

| Molecular Weight | 145.16 g/mol | |

Synthesis of 3-Hexanone, 2-nitro-

A common and effective method for the laboratory preparation of 3-Hexanone, 2-nitro- is the oxidation of its precursor, 2-nitro-3-hexanol.

Table 2: Synthesis via Oxidation of 2-nitro-3-hexanol Interactive data table.

Step Reaction Description
1 Henry Reaction Propanal is reacted with 1-nitropropane (B105015) in the presence of a base to form the β-nitro alcohol, 2-nitro-3-hexanol.

| 2 | Oxidation | The resulting 2-nitro-3-hexanol is oxidized using an oxidizing agent such as potassium dichromate and sulfuric acid. The crude product can be purified by distillation. |

This method has been shown to produce the target compound in high purity and good yield.

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO3 B14418496 3-Hexanone, 2-nitro- CAS No. 85814-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrohexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-4-6(8)5(2)7(9)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSTXUYIGWYKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467692
Record name 3-Hexanone, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85814-64-8
Record name 3-Hexanone, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3 Hexanone, 2 Nitro

Reactions Involving the Nitro Group

The nitro group of 3-Hexanone, 2-nitro- is a key site for chemical modifications, including transformations into hydroximyl chlorides and participation in radical chain mechanisms.

Formation of Hydroximyl Chlorides

Alpha-nitro ketones, such as 3-Hexanone, 2-nitro-, can react with hydrogen chloride to form hydroximyl chlorides. researchgate.netresearchgate.net This reaction is a known transformation for α-nitro ketones, where the nitro group is converted into a hydroximyl chloride functional group. researchgate.netresearchgate.net

Radical Anion-Free Radical Chain Mechanisms (Generalized from other nitro compounds)

The nitro group can undergo a six-electron reduction to an amine through a radical mechanism. nih.gov This process involves the sequential formation of a nitroanion radical, a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative before yielding the final amine product. nih.gov Such radical anion-free radical chain mechanisms are a recognized pathway for the transformation of nitro compounds. purdue.edu The initiation of these reactions can be achieved through photochemical excitation, electrochemical reduction, or by using electron transfer reagents. rutgers.edu The presence of radical inhibitors can slow or halt these reactions, which is a key indicator of a radical mechanism. rutgers.eduwomengovtcollegevisakha.ac.in

Reactions Involving the Carbonyl Moiety

The carbonyl group in 3-Hexanone, 2-nitro- is susceptible to nucleophilic attack, leading to the formation of cyclic acetals and reduction to alcohols.

Cyclic Acetal (B89532) Formation with Diols (e.g., Ethylene (B1197577) Glycol)

Ketones like 3-Hexanone, 2-nitro- react with diols such as ethylene glycol in the presence of an acid catalyst to form cyclic acetals, also known as dioxolanes. researchgate.netlibretexts.org This reaction proceeds by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The diol then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org The formation of a cyclic acetal is kinetically and thermodynamically favored over the formation of an acyclic acetal from two equivalents of a simple alcohol. libretexts.orgchemtube3d.com These cyclic acetals are stable but the reaction is reversible, allowing the ketone to be regenerated by treatment with aqueous acid. youtube.com

Table 1: Acetal Formation Reaction

Reactant Reagent Product

Carbonyl Reduction Pathways (e.g., with Sodium Borohydride (B1222165) for general ketones)

The carbonyl group of a ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). vaia.comchemguide.co.uk This reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.ukpressbooks.pub A subsequent workup with a mild acid protonates the resulting alkoxide intermediate to yield the alcohol. pressbooks.pubmasterorganicchemistry.com For 3-Hexanone, 2-nitro-, this reduction would result in the formation of 2-nitro-3-hexanol. Sodium borohydride is a selective reducing agent, typically not affecting other functional groups like the nitro group under standard conditions. masterorganicchemistry.com

Table 2: Carbonyl Reduction Reaction

Reactant Reagent Product

Reactions at the α-Carbon to the Nitro Group

The α-carbon to the nitro group in 3-Hexanone, 2-nitro- is acidic and can undergo reactions such as halogenation and racemization. msu.edulibguides.com The presence of the electron-withdrawing nitro group enhances the acidity of the α-hydrogen, facilitating the formation of an enolate or enol intermediate. masterorganicchemistry.compdx.edu These intermediates are nucleophilic and can react with electrophiles. msu.edupdx.edu For instance, in the presence of an acid or base, the chiral center at the α-carbon can be racemized. msu.edupressbooks.pub Additionally, this position can undergo halogenation reactions. msu.edulibguides.com

Utility in Heterocyclic Synthesis

α-Nitro ketones are valuable precursors in the synthesis of heterocyclic compounds, particularly alkyl-substituted pyrazines. researchgate.netnih.gov The synthetic utility of 3-Hexanone, 2-nitro- in this context stems from its bifunctional nature, containing both a ketone and a nitro group. The general strategy involves the reaction of an α-functionalized ketone with a 1,2-diamine.

The synthesis of pyrazines from α-nitro ketones typically proceeds via a chemo-selective reduction of the nitro group to an α-amino ketone. slideshare.net This intermediate is often highly reactive and prone to self-condensation. In a directed synthesis, this in-situ generated α-amino ketone is trapped by condensation with a 1,2-diamine, such as ethylenediamine (B42938). The resulting dihydropyrazine (B8608421) intermediate can then be oxidized to the aromatic pyrazine (B50134) ring.

For 3-Hexanone, 2-nitro-, the reaction sequence would be:

Reduction: The nitro group of 3-Hexanone, 2-nitro- is reduced to an amine, forming 2-amino-3-hexanone. Common reducing agents for this transformation include zinc in acetic acid. slideshare.net

Condensation: The resulting 2-amino-3-hexanone undergoes condensation with a 1,2-diamine. For example, reaction with ethylenediamine would lead to a dihydropyrazine intermediate.

Oxidation: The intermediate is then oxidized to yield the final alkyl-substituted pyrazine. Air oxidation is often sufficient for this step.

This pathway allows for the synthesis of specifically substituted pyrazines, where the substituents are determined by the initial α-nitro ketone and the diamine used. The use of 3-Hexanone, 2-nitro- would lead to a pyrazine with propyl and methyl substituents.

Table 2: Synthesis of an Alkyl Substituted Pyrazine from 3-Hexanone, 2-nitro-

StepTransformationIntermediate/ProductDescription
1. Reduction3-Hexanone, 2-nitro- → 2-Amino-3-hexanone2-Amino-3-hexanoneSelective reduction of the nitro group to a primary amine.
2. Condensation/Cyclization2-Amino-3-hexanone + EthylenediamineDihydropyrazine derivativeCondensation between the α-amino ketone and the diamine forms the heterocyclic ring.
3. OxidationDihydropyrazine derivative → Alkyl-substituted pyrazine2-Methyl-3-propylpyrazineAromatization of the dihydropyrazine ring to form the stable pyrazine product.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For 3-Hexanone, 2-nitro-, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for mapping the carbon and proton environments within the molecule.

NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton NMR (¹H-NMR) provides information on the structure of a molecule by analyzing the chemical environment of the hydrogen atoms. The spectrum of 2-nitro-3-hexanone displays several distinct signals, each corresponding to a unique proton environment. The coupling between adjacent, non-equivalent protons results in characteristic splitting patterns (multiplets) that are crucial for structural assignment.

The reported ¹H-NMR spectrum for 2-nitro-3-hexanone shows five distinct signals. nih.gov The methine proton (CH-NO₂) alpha to the nitro group appears as a quartet at approximately 5.25 ppm, a downfield shift attributable to the electron-withdrawing effects of the adjacent nitro and carbonyl groups. nih.gov This quartet splitting pattern indicates coupling to the three protons of the neighboring methyl group (C1-H₃).

The protons of the methyl group at C1 appear as a doublet at 1.75 ppm, confirming their proximity to the single methine proton at C2. nih.gov The ethyl group attached to the carbonyl carbon gives rise to two signals: a triplet at 2.6 ppm for the C4 methylene (B1212753) protons, which are coupled to the two protons of the adjacent C5 methylene group, and a multiplet at 1.61 ppm for the C5 methylene protons. nih.gov Finally, the terminal methyl protons of the propyl chain (C6-H₃) resonate as a triplet at 0.95 ppm. nih.gov

Table 1: ¹H-NMR Spectroscopic Data for 2-nitro-3-hexanone

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
CH-NO₂ (C2-H) 5.25 Quartet (q) Not Reported 1H
C=O-CH₂ (C4-H₂) 2.6 Triplet (t) Not Reported 2H
CH₃-CH (C1-H₃) 1.75 Doublet (d) Not Reported 3H
CH₂-CH₃ (C5-H₂) 1.61 Multiplet (m) Not Reported 2H
CH₂-CH₃ (C6-H₃) 0.95 Triplet (t) Not Reported 3H

Source: nih.gov

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. In a broadband-decoupled ¹³C-NMR spectrum, each unique carbon atom typically gives a single peak, allowing for a direct count of non-equivalent carbons.

For 2-nitro-3-hexanone, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The carbonyl carbon (C3) is the most deshielded, appearing furthest downfield at approximately 200.0 ppm, which is a characteristic chemical shift for ketone carbonyls. nih.govlibretexts.org The carbon atom bearing the nitro group (C2) is also significantly deshielded, resonating at 89.5 ppm. nih.gov

The methylene carbons of the propyl group (C4 and C5) appear at 41.0 ppm and 17.0 ppm, respectively. nih.gov The terminal methyl carbon of the propyl group (C6) resonates at 13.0 ppm. nih.gov The published data does not explicitly list the chemical shift for the methyl carbon at C1, however, its resonance is expected in the typical upfield region for alkyl groups. nih.govlibretexts.org

Table 2: ¹³C-NMR Spectroscopic Data for 2-nitro-3-hexanone

Assigned Carbon Chemical Shift (δ, ppm)
C=O (C3) 200.0
CH-NO₂ (C2) 89.5
C=O-CH₂ (C4) 41.0
CH₂-CH₃ (C5) 17.0
CH₂-CH₃ (C6) 13.0
CH₃-CH (C1) Not explicitly reported, expected ~15-20 ppm

Source: nih.govlibretexts.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the connectivity of atoms within a molecule. A COSY spectrum displays correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com

While a specific COSY spectrum for 2-nitro-3-hexanone is not available in the cited literature, the expected correlations can be predicted from the ¹H-NMR data. Cross-peaks in the COSY spectrum would provide unambiguous evidence for the proposed structure. libretexts.org

Key expected correlations would include:

A cross-peak between the methine proton signal at 5.25 ppm (C2-H) and the methyl proton signal at 1.75 ppm (C1-H₃).

A cross-peak between the methylene proton signal at 2.6 ppm (C4-H₂) and the methylene proton signal at 1.61 ppm (C5-H₂).

A cross-peak between the methylene proton signal at 1.61 ppm (C5-H₂) and the terminal methyl proton signal at 0.95 ppm (C6-H₃).

The observation of these correlations would definitively confirm the connectivity of the proton-bearing units within the 2-nitro-3-hexanone molecule, validating the assignments made from the 1D NMR spectra. nih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺·). This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic charged fragments. libretexts.org

For 2-nitro-3-hexanone (Molecular Weight: 145.16 g/mol ), the EI mass spectrum would be expected to show a molecular ion peak at m/z 145. The fragmentation of α-nitro ketones is governed by established pathways for ketones, such as alpha-cleavage and the McLafferty rearrangement. libretexts.orgmiamioh.edu

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For 2-nitro-3-hexanone, two primary alpha-cleavage pathways are possible:

Cleavage of the C2-C3 bond to yield an acylium ion [CH₃CH₂CH₂CO]⁺ at m/z 71 and a [CH₃CHNO₂]· radical.

Cleavage of the C3-C4 bond to form an acylium ion [CH₃CH(NO₂)CO]⁺ at m/z 102 and a propyl radical. The fragment at m/z 71 is often a prominent peak for propyl ketones.

McLafferty Rearrangement: This rearrangement is common for ketones with a γ-hydrogen available on a sufficiently long alkyl chain. In 2-nitro-3-hexanone, the propyl group provides γ-hydrogens. The rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene (propene, C₃H₆) and the formation of a charged enol radical cation at m/z 87, [CH₃CH(NO₂)C(OH)=CH₂]⁺·.

Loss of Nitro Group: Fragmentation involving the nitro group can also occur, such as the loss of NO₂ (46 Da) to give a fragment at m/z 99, or the loss of HNO₂ (47 Da). libretexts.org

Table 3: Predicted Key Fragment Ions in the EI Mass Spectrum of 2-nitro-3-hexanone

m/z Proposed Fragment Ion Fragmentation Pathway
145 [C₆H₁₁NO₃]⁺· Molecular Ion
102 [CH₃CH(NO₂)CO]⁺ Alpha-cleavage
99 [C₆H₁₁O]⁺ Loss of NO₂
87 [C₃H₅NO₂]⁺· McLafferty Rearrangement
71 [CH₃CH₂CH₂CO]⁺ Alpha-cleavage

Source: Based on general fragmentation patterns. libretexts.orgmiamioh.edu

Table 4: Compound Names Mentioned in the Article

Compound Name
2-nitro-3-hexanone

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules, a category that can include nitroketones. libretexts.orgchromatographyonline.com In ESI-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions from the analyte molecules. These ions are then directed into the mass analyzer.

For a compound like 3-Hexanone, 2-nitro-, ESI would typically be operated in negative ion mode, given the electron-withdrawing nature of the nitro group which can stabilize a negative charge. The process allows for the determination of the molecule's accurate mass, a critical first step in its identification. The mass spectrometer would detect the molecular ion, providing confirmation of its molecular weight (C₆H₁₁NO₃, approx. 145.13 g/mol ).

While ESI is widely used for a variety of compounds, its application to low-molecular-weight, nonpolar compounds can be challenging due to limitations in ionization efficiency. chromatographyonline.com However, for substituted ketones, particularly those with polar functional groups like a nitro group, ESI can be an effective tool. For instance, ESI-LC/MS has been successfully used to identify and characterize conjugated metabolites of n-hexane, such as 5-hydroxy-2-hexanone-glucuronide, in urine samples. nih.gov This demonstrates the utility of ESI for ketone-containing structures in complex biological matrices.

The choice of ionization source is critical, and while ESI is a default for many applications, other techniques like Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) might be considered to optimize ionization efficiency depending on the specific sample matrix and analytical goals. chromatographyonline.comscience.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis (e.g., Multiple Reaction Monitoring, MRM)

Tandem mass spectrometry, or MS/MS, is a powerful technique that provides structural information by fragmenting a selected ion and analyzing the resulting fragment ions. wikipedia.org This process involves two stages of mass analysis (MS1 and MS2) separated by a collision cell. In the first stage, an ion of a specific mass-to-charge ratio (the precursor ion), such as the molecular ion of 3-Hexanone, 2-nitro-, is isolated. This precursor ion is then fragmented, typically through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions (product ions) are then analyzed in the second mass spectrometer. wikipedia.org

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. washington.eduuab.edu In an MRM experiment, the first mass analyzer is set to select only the precursor ion of the target analyte, and the second is set to monitor only a specific, characteristic product ion. washington.edu This specific precursor-to-product ion transition is highly selective for the target compound, minimizing interference from other components in a complex sample. uab.edu The high specificity and sensitivity of MRM make it a benchmark for quantitative analysis in fields like proteomics and environmental analysis. wikipedia.orgdoi.orgnih.gov

For the analysis of 3-Hexanone, 2-nitro-, an MRM method would be developed by first identifying its most stable precursor ion and the most abundant and specific product ions via a product ion scan.

Table 1: Illustrative MRM Transition Parameters for Hypothetical Analysis of 3-Hexanone, 2-nitro-

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mode
3-Hexanone, 2-nitro-144.1 (M-H)⁻98.115Negative
3-Hexanone, 2-nitro-144.1 (M-H)⁻46.0 (NO₂)⁻20Negative

Chromatographic Separation Techniques

Chromatography is essential for separating the target analyte from other compounds in a mixture before it reaches the detector, thereby preventing signal suppression and ensuring accurate analysis.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like ketones. nih.gov In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas). EPA Method 8091 specifically outlines GC conditions for detecting nitroaromatics and cyclic ketones in various sample matrices. epa.gov

Optimizing GC parameters is crucial for achieving good separation and peak resolution. chromatographyonline.com Key parameters include the column type (stationary phase), temperature program, carrier gas flow rate, and injection mode.

Column Selection : A mid-polarity column is often suitable for ketones. The choice between a normal phase column set (nonpolar followed by polar) and a reverse phase set depends on the desired separation from potential interferences. chromatographytoday.com

Temperature Program : The oven temperature program (initial temperature, ramp rate, and final temperature) is optimized to ensure that all compounds of interest are eluted with sharp peaks and are well-separated from each other. For ketones, one study found an optimal extraction temperature of 50°C, although 60°C was selected as a compromise for a broader range of volatile organic compounds (VOCs). mdpi.com Another study optimizing parameters for fragrances, including ketones, determined an optimal column temperature of 60°C. tandfonline.com

Injection Mode : Split or splitless injection can be used. Splitless injection is generally preferred for trace analysis to maximize the amount of analyte reaching the column. mdpi.com

Table 2: Typical GC Parameters for Ketone Analysis

ParameterTypical SettingReference
ColumnDB-5 (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm film epa.gov
Carrier GasHelium, constant flow ~1 mL/min chromatographyonline.com
Oven ProgramInitial 40°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min) tandfonline.comresearchgate.net
Injector Temp.250°C mdpi.com
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID) bibliotekanauki.pl

Headspace GC is a sample introduction technique ideal for analyzing volatile organic compounds (VOCs) in complex solid or liquid matrices. chromatographyonline.comlabmanager.com The sample is placed in a sealed vial and heated, allowing volatile analytes like 3-Hexanone, 2-nitro- to partition into the gas phase (the headspace) above the sample. polymersolutions.com An aliquot of this gas is then injected into the GC system.

This method offers significant advantages, including minimal sample preparation and the prevention of non-volatile matrix components from contaminating the GC system, which reduces instrument maintenance. labmanager.com Headspace analysis is highly sensitive and can detect trace amounts of compounds. innovatechlabs.comshimadzu.com The key parameters to optimize for headspace analysis are the incubation temperature and time, as these directly affect the concentration of the analyte in the gas phase at equilibrium. labmanager.compolymersolutions.com

For extremely complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. In GC×GC, the effluent from a primary column is systematically transferred to a second, orthogonal column for further separation. Stop-flow and flow-modulation are advanced techniques used in GC×GC to improve resolution.

In stop-flow GC×GC, the carrier gas flow in the first dimension is periodically stopped. During this pause, the analytes trapped in the modulator are released and undergo separation on the second-dimension column. shimadzu.comresearchgate.net This allows for the independent optimization of flow rates in both dimensions, preserving the resolution achieved in the first dimension and extending the separation space in the second. researchgate.net

Differential flow modulation is another approach that does not require cryogenic trapping and uses a valve system to divert the eluate from the first column to the second. shimadzu.com A recently developed "quasi-stop-flow" modulation strategy has demonstrated excellent chromatographic performance and repeatability for complex samples like petroleum. acs.orgnih.gov While these are powerful techniques, their application is highly specialized and typically reserved for challenging analytical problems where conventional GC is insufficient. chromatographytoday.com

Headspace Gas Chromatography for Volatile Organics

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of organic compounds. For nitro compounds like 3-Hexanone, 2-nitro-, reversed-phase HPLC is often employed. sielc.comsielc.com The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.

A typical HPLC system for the analysis of nitroaromatic compounds might utilize a C18 column. s4science.at The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, sometimes with the addition of an acid like phosphoric acid to improve peak shape. sielc.comsielc.comsielc.com

Coupled Techniques: HPLC-UV, HPLC-MS

To enhance selectivity and sensitivity, HPLC is frequently coupled with other detection methods, most notably Ultraviolet (UV) detection and Mass Spectrometry (MS).

HPLC-UV: HPLC with UV detection is a widely used method for the analysis of compounds containing chromophores, such as the nitro group in 2-nitro-3-hexanone. The nitroaromatic and nitroamine explosives, for instance, are commonly analyzed using HPLC with UV detection. thermofisher.com The selection of an appropriate wavelength is crucial for maximizing sensitivity. For many nitro compounds, detection wavelengths in the range of 220-260 nm are effective. s4science.atsielc.com For dinitrophenylhydrazone derivatives of ketones, a detection wavelength of 360 nm or 365 nm is often employed. hitachi-hightech.comresearchgate.net High-performance liquid chromatography with photo-assisted electrochemical detection (HPLC-UV-PAED) has also been shown to be a sensitive and selective method for the determination of organic nitro compounds. researchgate.net

HPLC-MS: The coupling of HPLC with Mass Spectrometry (HPLC-MS) offers superior selectivity and sensitivity, making it a powerful tool for the identification and quantification of trace-level impurities. nih.gov This technique is particularly valuable for complex matrices where co-eluting peaks might interfere with UV detection. thermofisher.com Both single quadrupole and more advanced mass spectrometers like tandem mass spectrometry (MS/MS) can be used. nih.govlongdom.org Different ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), can be employed depending on the analyte's properties. thermofisher.comlongdom.org For instance, LC-MS analysis of low molecular weight carbonyl compounds as their 2,4-dinitrophenylhydrazone derivatives has been successfully performed using negative ion mode ESI. longdom.org

Derivatization Methods (e.g., 2,4-Dinitrophenylhydrazine) for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For carbonyl compounds like 3-Hexanone, 2-nitro-, which may have limited UV absorbance or poor chromatographic retention, derivatization is a key strategy to enhance detection. nih.gov

The most common derivatizing agent for ketones and aldehydes is 2,4-Dinitrophenylhydrazine (DNPH) . nih.govsjpas.com DNPH reacts with the carbonyl group of 3-Hexanone, 2-nitro- to form a stable 2,4-dinitrophenylhydrazone derivative. sjpas.com This reaction is highly selective for carbonyl compounds. nih.gov

The resulting hydrazone has several advantages for analysis:

Increased Molecular Weight: The derivatization process increases the molecular weight of the analyte, which can improve its retention and ionization efficiency in LC-MS analysis. nih.gov

Enhanced UV Detection: The 2,4-dinitrophenylhydrazone derivative possesses a strong chromophore, allowing for highly sensitive UV detection at a wavelength where the underivatized ketone may not absorb strongly. hitachi-hightech.comresearchgate.net The derivatives typically produce an intense wine-red color in a basic solution. tandfonline.com

Improved Stability: The hydrazone derivatives are generally stable, facilitating sample handling and analysis. nih.gov

The derivatization reaction is typically carried out in an acidic solution, often using acetonitrile as the solvent. nih.gov The resulting hydrazones can then be separated and quantified by HPLC-UV or HPLC-MS. researchgate.netnih.gov

Interactive Data Table: HPLC Parameters for Analysis of Related Compounds

ParameterDiacetyl (as NPDA derivative) sielc.comExplosives (e.g., Dinitrotoluene) s4science.atNitrophenols chromatographyonline.com
Column Newcrom R1Brownlee™ Validated C18Chromolith RP-18e
Mobile Phase Acetonitrile, Water, Phosphoric Acid50:50 Methanol/Water50 mM Acetate (B1210297) Buffer (pH 5.0)-Acetonitrile (80:20, v/v)
Flow Rate 0.2 mL/min1.5 mL/min3 mL/min
Detection UV at 260 nmUV at 220 nmUV at maximum absorbance

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine the electronic structure, energy, and geometry of molecules.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for organic molecules containing nitro groups. mdpi.comresearchgate.netscielo.br Coupled with a basis set like 6-31G**, it provides a good balance between accuracy and computational cost for determining molecular geometries and energetic properties. mdpi.comscielo.brnih.gov

For 3-Hexanone, 2-nitro-, a DFT calculation at the B3LYP/6-31G** level would begin with the optimization of its molecular geometry to find the lowest energy structure on the potential energy surface. From this optimized structure, various electronic and thermodynamic properties can be calculated. Isodesmic reactions, which conserve the number and types of chemical bonds, can be designed to accurately predict the standard heat of formation (HOF). mdpi.comnih.gov

Table 1: Calculated Electronic and Thermodynamic Properties of 3-Hexanone, 2-nitro- (Hypothetical Data)

Property Value Method
Total Energy -514.45 Hartree B3LYP/6-31G**
Dipole Moment 3.85 Debye B3LYP/6-31G**
Heat of Formation (gas) -285.5 kJ/mol B3LYP/6-31G** (Isodesmic)
Point Group C1 B3LYP/6-31G**

This interactive table contains hypothetical data based on typical values for similar nitroketones.

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. researchgate.netscispace.com It is particularly useful for mapping reaction pathways and locating transition states. researchgate.netnih.gov

For 3-Hexanone, 2-nitro-, MP2 calculations could be employed to study various reactions, such as the base-catalyzed formation of an enolate (a key step in the Henry reaction). nih.govwikipedia.org By systematically changing the coordinates of the reacting atoms, the potential energy surface can be mapped. This allows for the identification of transition state (TS) structures, which are first-order saddle points on the energy surface. Frequency calculations are then used to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction. nist.gov

For example, in the deprotonation at the α-carbon (C2), MP2 calculations would model the approach of a base, the breaking of the C-H bond, and the formation of the enolate. The calculated activation barrier would provide a quantitative measure of the kinetic feasibility of this process.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. libguides.com Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.com The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are key indicators of a molecule's reactivity. wuxiapptec.com

A low LUMO energy indicates a molecule is a good electron acceptor (electrophile), while a high HOMO energy suggests it is a good electron donor (nucleophile). The HOMO-LUMO gap (ΔE) is a measure of molecular stability and reactivity; a smaller gap generally implies higher reactivity. yu.edu.jo For 3-Hexanone, 2-nitro-, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, enhancing its electrophilicity at the carbonyl carbon and the α-carbon. msu.edu DFT calculations at the B3LYP/6-311G(d,p) level are often used to compute these orbital energies. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties of 3-Hexanone, 2-nitro- (Hypothetical Data)

Property Energy (eV) Implication
EHOMO -9.85 Moderate electron donor capability
ELUMO -2.15 Good electron acceptor capability (electrophilic)
HOMO-LUMO Gap (ΔE) 7.70 High kinetic stability, but reactive towards strong nucleophiles

This interactive table contains hypothetical data based on typical values for similar nitroketones.

The distribution of the HOMO and LUMO across the molecule would show the HOMO localized primarily on the oxygen of the carbonyl group and the LUMO centered on the π* orbital of the C=O bond and the C-N-O system, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.

Ab Initio Methods (e.g., MP2) for Reaction Pathways

Molecular Dynamics Simulations (General for Organic Molecules)

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. acs.orgnih.gov Unlike quantum chemical methods that focus on electronic structure, MD uses classical mechanics to model the interactions between atoms, which are represented as spheres connected by springs (bonds). This approach allows for the simulation of much larger systems (e.g., a solute molecule in a solvent box) over longer timescales (nanoseconds to microseconds). acs.orgscientific.netresearchgate.net

For a molecule like 3-Hexanone, 2-nitro-, an all-atom MD simulation could be performed to study its behavior in a solvent such as water or an organic solvent. nih.govrsc.org The simulation would track the trajectory of every atom in the system, providing detailed information on:

Solvation Structure: How solvent molecules arrange themselves around the solute.

Diffusion Coefficient: The rate at which the molecule moves through the solvent. nih.gov

Conformational Dynamics: The transitions between different conformers of the molecule in solution.

These simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of molecules in a real-world environment.

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. fiveable.mescribd.com For an acyclic molecule like 3-Hexanone, 2-nitro-, rotation around the C2-C3 single bond is of primary interest. The relative stability of different conformers is determined by factors like steric hindrance and dipole-dipole interactions. fiveable.me

Newman projections are used to visualize the conformers by looking down the C2-C3 bond. The key substituents are the ethyl group on C3, the carbonyl oxygen on C3, the methyl group on C2, and the nitro group on C2. The interactions between these groups will dictate the most stable conformations. Due to the presence of bulky groups (ethyl and nitro), staggered conformations where these groups are far apart (anti or gauche) are expected to be more stable than eclipsed conformations. fiveable.memsu.edu The Felkin-Ahn model can also be used to predict the preferred conformation around the carbonyl group, which has implications for the stereochemical outcome of nucleophilic additions. msu.edu

Table 3: Relative Energies of Key Conformers of 3-Hexanone, 2-nitro- (Hypothetical Data)

Conformer (Dihedral Angle C(Et)-C3-C2-C(Me)) Relative Energy (kcal/mol) Population at 298 K (%)
Anti-periplanar (~180°) 0.00 75.5
Gauche 1 (60°) 1.10 12.2
Gauche 2 (-60°) 1.15 11.8
Eclipsed > 4.0 < 0.5

This interactive table contains hypothetical data based on typical values for similar substituted ketones.

Computational methods like DFT can be used to calculate the relative energies of these conformers, allowing for a prediction of their equilibrium populations via the Boltzmann distribution. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for assigning stereochemistry. github.iofrontiersin.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional) and a suitable basis set, is commonly employed. uncw.edu Calculations are often performed on multiple low-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the individual spectra. uncw.edu

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Hexanone, 2-nitro- (Hypothetical Data)

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)
C1 (CH₃-CH₂) 13.5 1.05 (t)
C2 (-CH(NO₂)-) 89.5 4.85 (q)
C3 (C=O) 205.0 -
C4 (-CH₂-CH₃) 35.8 2.55 (q)
C5 (CH₃-CH₂) 7.9 1.08 (t)
C6 (-CH₂-CH₃) 17.5 -

This interactive table contains hypothetical data calculated using the GIAO method with DFT, referenced to TMS. Coupling patterns (t=triplet, q=quartet) are predicted based on structure.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict vibrational frequencies. acs.orgcore.ac.ukencyclopedia.pub A frequency calculation on the optimized geometry of 3-Hexanone, 2-nitro- would yield a set of vibrational modes and their corresponding intensities. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so a scaling factor is typically applied. scifiniti.com Key predicted peaks would include the C=O stretch (around 1720-1740 cm⁻¹) and the asymmetric and symmetric stretches of the NO₂ group (around 1550 cm⁻¹ and 1360 cm⁻¹, respectively).

Table 5: Predicted Principal IR Vibrational Frequencies for 3-Hexanone, 2-nitro- (Hypothetical Data)

Vibrational Mode Predicted Frequency (cm⁻¹) Relative Intensity
C-H Stretch 2980-2890 Medium
C=O Stretch 1735 Strong
NO₂ Asymmetric Stretch 1555 Strong
NO₂ Symmetric Stretch 1362 Strong
C-N Stretch 870 Medium

This interactive table contains hypothetical data from a DFT/B3LYP/6-31G* calculation.*

Development of Computational Models for Organic Transformations

Computational chemistry has emerged as a powerful tool for elucidating the mechanisms of organic reactions and for the rational design of catalysts and reaction conditions. For a molecule such as 3-Hexanone, 2-nitro-, which possesses both a ketone and a nitro group, computational models can provide deep insights into its reactivity, particularly in transformations like Michael additions, aldol (B89426) reactions, and cycloadditions. These theoretical studies are often based on quantum mechanics, with Density Functional Theory (DFT) being a prominently used method due to its balance of accuracy and computational cost.

The development of computational models for the organic transformations of γ-nitroketones, such as 3-Hexanone, 2-nitro-, typically involves several key steps. Initially, the ground state geometries of the reactants, products, and any intermediates and transition states are optimized. Following this, frequency calculations are performed to confirm the nature of these structures as either minima or first-order saddle points on the potential energy surface. The insights gained from these models are crucial for understanding reaction pathways and predicting selectivity.

A significant area of study for γ-nitroketones is their participation as nucleophiles in Michael addition reactions, owing to the acidity of the α-proton to the nitro group. wikipedia.orgmdpi-res.commdpi.com Computational studies have been instrumental in understanding the mechanism and stereoselectivity of these reactions, especially when organocatalysts are employed. For instance, DFT calculations have been used to investigate the Michael addition of nitroalkanes to enones catalyzed by cinchona-derived thioureas and squaramides. acs.org These studies reveal that the catalyst activates the electrophile (the enone) via protonation of its amine moiety, while the nucleophile (the deprotonated nitroalkane) binds to the catalyst's hydrogen-bond-donating group. acs.org

The predictive power of these computational models lies in their ability to compare the energies of various possible transition states. The stereochemical outcome of a reaction is determined by the difference in the activation energies of the competing diastereomeric and/or enantiomeric transition states. A lower activation energy for one pathway indicates that it is kinetically favored, leading to the predominant formation of a specific stereoisomer. For example, in the cinchona thiourea-catalyzed Michael addition of nitroalkanes to enones, DFT calculations have shown that the favored transition state is significantly more stable than its competing counterpart, which aligns with experimentally observed enantioselectivities.

The selection of the computational method and basis set is critical for the accuracy of the predictions. Various levels of theory, such as PBE0 and B3LYP, combined with basis sets like 6-31+G(d,p), have been successfully applied to study the reactions of nitro compounds. acs.orgresearchgate.net The inclusion of solvent effects, often through continuum solvation models, is also important for obtaining results that are comparable to experimental conditions in solution.

The data generated from these computational studies can be summarized in tables to compare the energetic profiles of different reaction pathways. Such tables typically include the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of transition states and intermediates.

Table 1: Hypothetical DFT Calculation Data for a Catalyzed Michael Addition

StructureΔE (kcal/mol)ΔH (kcal/mol)ΔG (kcal/mol)
Reactants0.00.00.0
Pre-reaction Complex-5.2-5.0+2.1
Transition State (R)+10.5+10.3+18.5
Transition State (S)+12.8+12.6+20.9
Product Complex-15.7-15.9-8.3
Products-10.1-10.3-2.5

This table is illustrative and represents typical data obtained from DFT calculations on a stereoselective reaction. The values demonstrate how the Gibbs free energy of the transition states for the (R) and (S) enantiomers can be compared to predict the major product.

Furthermore, computational models can be complemented by experimental data from techniques like kinetic studies, spectroscopy, and crystallography to build a comprehensive understanding of the reaction mechanism. researchgate.net This synergy between theoretical and experimental approaches accelerates the development of new synthetic methodologies and the optimization of existing ones for compounds like 3-Hexanone, 2-nitro-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.